Desdiacetylpancuronium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

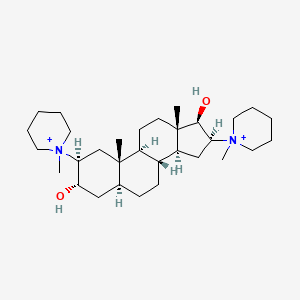

Desdiacetylpancuronium is a metabolite of pancuronium bromide, a long-acting, bis-quaternary aminosteroid, non-depolarizing neuromuscular blocking drug. Pancuronium bromide is used primarily in anesthesia to induce muscle relaxation during surgery or mechanical ventilation. This compound retains some of the pharmacological properties of its parent compound, making it an important subject of study in pharmacokinetics and pharmacodynamics.

Preparation Methods

The synthesis of desdiacetylpancuronium involves the deacetylation of pancuronium bromide. This process typically requires specific reaction conditions, including the use of strong bases or enzymatic catalysts to remove the acetyl groups from the parent compound. Industrial production methods for this compound are less common, as it is primarily a metabolite rather than a directly synthesized compound.

Chemical Reactions Analysis

Desdiacetylpancuronium can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Desdiacetylpancuronium has several scientific research applications, including:

Chemistry: It is used to study the metabolic pathways and degradation products of neuromuscular blocking agents.

Biology: Researchers use it to understand the pharmacokinetics and pharmacodynamics of muscle relaxants.

Medicine: It helps in the development of new anesthetic drugs with improved safety profiles.

Industry: While not commonly used in industrial applications, it serves as a reference compound in the quality control of pharmaceutical products.

Mechanism of Action

Desdiacetylpancuronium, like its parent compound pancuronium bromide, acts as a competitive inhibitor at the postjunctional nicotinic acetylcholine receptor. It binds to the alpha subunit of the receptor, preventing acetylcholine from binding and thereby inhibiting the depolarization of the muscle cell membrane. This results in muscle relaxation and paralysis, which is useful during surgical procedures.

Comparison with Similar Compounds

Desdiacetylpancuronium is similar to other non-depolarizing neuromuscular blocking agents such as vecuronium, rocuronium, and cisatracurium. it is unique in that it is a metabolite of pancuronium bromide, giving it distinct pharmacokinetic properties. Unlike its parent compound, this compound has a shorter duration of action and is less potent, making it less commonly used in clinical practice.

Similar compounds include:

Vecuronium: An intermediate-acting non-depolarizing neuromuscular blocker.

Rocuronium: Another intermediate-acting agent with a rapid onset of action.

Cisatracurium: Known for its predictable elimination and minimal side effects.

This compound’s uniqueness lies in its role as a metabolite, providing insights into the metabolism and excretion of neuromuscular blocking drugs.

Properties

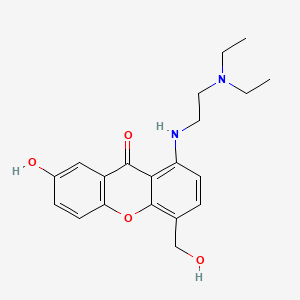

CAS No. |

43021-46-1 |

|---|---|

Molecular Formula |

C31H56N2O2+2 |

Molecular Weight |

488.8 g/mol |

IUPAC Name |

(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C31H56N2O2/c1-30-14-13-24-23(25(30)20-26(29(30)35)32(3)15-7-5-8-16-32)12-11-22-19-28(34)27(21-31(22,24)2)33(4)17-9-6-10-18-33/h22-29,34-35H,5-21H2,1-4H3/q+2/t22-,23+,24-,25-,26-,27-,28-,29-,30-,31-/m0/s1 |

InChI Key |

LPXWONMTBVUBHC-OBIZLECESA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)[N+]4(CCCCC4)C)CC[C@@H]5[C@@]3(C[C@@H]([C@H](C5)O)[N+]6(CCCCC6)C)C |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)[N+]4(CCCCC4)C)CCC5C3(CC(C(C5)O)[N+]6(CCCCC6)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol](/img/structure/B12802798.png)